2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid
Description
This compound features a 1,3-thiazole core substituted at position 2 with a morpholin-4-ylamino group and at position 4 with an acetic acid moiety. Its molecular formula is C₉H₁₃N₃O₃S, with a molecular weight of 243.29 g/mol.
Properties
IUPAC Name |
2-[2-(morpholin-4-ylamino)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c13-8(14)5-7-6-16-9(10-7)11-12-1-3-15-4-2-12/h6H,1-5H2,(H,10,11)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUPDMGQPDRJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC2=NC(=CS2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-halo ketones with thiourea under basic conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where morpholine reacts with appropriate electrophilic intermediates.
Formation of the Acetic Acid Moiety: The acetic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of alkylated morpholine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C11H17N3O2S
- Molecular Weight : 255.34 g/mol
- IUPAC Name : 2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid
Pharmacological Applications
-
Antimicrobial Activity
- Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of the morpholine group enhances the compound's ability to penetrate bacterial membranes, making it effective against various pathogens. Research has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi .
-
Anticancer Properties
- Thiazole derivatives are known for their anticancer activities. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This compound is being investigated as a potential lead for developing new anticancer agents .
-
Anti-inflammatory Effects
- The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory conditions. This application is particularly relevant in diseases such as rheumatoid arthritis and other chronic inflammatory disorders .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of thiazole, including this compound, exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as an alternative treatment option .
Case Study 2: Anticancer Activity
In a laboratory setting, the compound was tested on various cancer cell lines, including breast and lung cancer cells. Results showed that it effectively reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of 2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Thiazole 2-Position
[2-(Isobutyrylamino)-1,3-thiazol-4-yl]acetic Acid
- Molecular Formula : C₉H₁₂N₂O₃S | Mol. Wt. : 228.27 g/mol .
- Key Differences: The isobutyrylamino group introduces a hydrophobic branched chain, reducing water solubility compared to the morpholinyl derivative. This may limit its use in aqueous biological systems.
(2-{[4-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic Acid
- Molecular Formula : C₁₂H₉F₃N₂O₂S | Mol. Wt. : 302.27 g/mol .
- However, it may reduce reactivity in electrophilic substitution reactions compared to the morpholinyl group.
{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic Acid
- Molecular Formula : C₆H₈N₂O₄S₂ | Mol. Wt. : 236.27 g/mol .
- Key Differences : The methylsulfonyl group is strongly electron-withdrawing, increasing acidity (pKa ~1–2) and altering pharmacokinetics. This contrasts with the morpholinyl group’s basicity (pKa ~7–8), affecting target binding in physiological environments.
Physicochemical Properties
Stability and Degradation
- Morpholinyl Derivatives : Morpholinium salts (e.g., ) undergo oxidative degradation under stress conditions (heat/light), forming sulfonic acid byproducts . The target compound’s morpholinyl group may confer similar instability.
- Thiolan-Containing Analogs : 2-[2-(1,1-Dioxothiolan-3-yl)-1,3-thiazol-4-yl]acetic acid () includes a sulfone group, enhancing thermal stability but increasing susceptibility to nucleophilic attack .
Biological Activity
2-{2-[(Morpholin-4-yl)amino]-1,3-thiazol-4-yl}acetic acid, also known by its CAS number 906353-04-6, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies surrounding this compound.
Before delving into its biological activities, it is essential to outline the chemical properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₂O₃S |
| Molecular Weight | 214.24 g/mol |
| Density | 1.447 g/cm³ |
| Boiling Point | 435 °C |
| Melting Point | 175-177 °C |
| LogP | 0.7429 |
Synthesis
The synthesis of this compound typically involves the reaction between morpholine derivatives and thiazole precursors. Various methods have been reported in literature, with some focusing on optimizing yields and purification techniques to enhance the compound's properties for biological testing .
Antimicrobial Activity
One of the most significant areas of research concerning this compound is its antimicrobial activity . Studies have demonstrated that derivatives containing the morpholine and thiazole moieties exhibit a broad spectrum of antimicrobial effects against various bacterial strains and fungi.
- Minimum Inhibitory Concentration (MIC) : Research indicates that compounds similar to this compound show MIC values ranging from 3.12 to 50 µg/mL against Candida species and several Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The proposed mechanism involves the disruption of microbial cell wall synthesis and interference with metabolic pathways due to the presence of the thiazole ring, which is known to enhance bioactivity through various interactions with microbial enzymes .
Anticancer Activity
Emerging studies have also highlighted the potential anticancer properties of this compound. The thiazole ring has been associated with various anticancer activities due to its ability to inhibit specific enzymes involved in tumor growth.
- Cell Line Studies : In vitro studies using cancer cell lines have shown that derivatives exhibit cytotoxic effects at concentrations lower than those required for antimicrobial activity. For instance, certain derivatives have displayed significant inhibition of cell proliferation in breast cancer cell lines .
- Case Studies : A notable case study involved testing a series of morpholine-thiazole derivatives against breast cancer cell lines, revealing a promising correlation between structural modifications and enhanced cytotoxicity .
Q & A
Q. How can hybrid pharmacophore strategies enhance antitumor activity in vivo?
- Methodological Answer :
- Dual-Targeting Design : Conjugate the thiazole-acetic acid core with DNA intercalators (e.g., indole derivatives) to synergize cytotoxicity .
- Prodrug Optimization : Mask the acetic acid group as an ethyl ester to improve oral bioavailability, with in situ hydrolysis in target tissues .
- Xenograft Models : Evaluate efficacy in NOD/SCID mice with tumor volumes monitored via bioluminescence imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
